molecular formula C12H12BrNO3 B12573343 Methyl 2-acetamido-3-(4-bromophenyl)prop-2-enoate CAS No. 600730-82-3

Methyl 2-acetamido-3-(4-bromophenyl)prop-2-enoate

Cat. No.: B12573343
CAS No.: 600730-82-3
M. Wt: 298.13 g/mol
InChI Key: UDPFLIRRGHZTJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-acetamido-3-(4-bromophenyl)prop-2-enoate is an organic compound with the molecular formula C12H12BrNO3 It is a derivative of cinnamic acid and features a bromophenyl group, an acetamido group, and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-acetamido-3-(4-bromophenyl)prop-2-enoate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromoaniline, acetic anhydride, and methyl acrylate.

    Acetylation: 4-bromoaniline is acetylated using acetic anhydride to form N-(4-bromophenyl)acetamide.

    Knoevenagel Condensation: The N-(4-bromophenyl)acetamide is then subjected to a Knoevenagel condensation reaction with methyl acrylate in the presence of a base such as piperidine. This reaction forms the desired product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-acetamido-3-(4-bromophenyl)prop-2-enoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form the corresponding amine or alcohol derivatives.

    Oxidation Reactions: Oxidation of the acetamido group can lead to the formation of nitroso or nitro derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or thiourea can be used for substitution reactions, typically in the presence of a catalyst like copper(I) iodide.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Major Products Formed

    Substitution: Formation of substituted derivatives like 2-acetamido-3-(4-aminophenyl)prop-2-enoate.

    Reduction: Formation of 2-acetamido-3-(4-bromophenyl)propan-1-ol.

    Oxidation: Formation of 2-acetamido-3-(4-nitrophenyl)prop-2-enoate.

Scientific Research Applications

Methyl 2-acetamido-3-(4-bromophenyl)prop-2-enoate has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting cancer and inflammatory diseases.

    Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Materials Science: It is used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Methyl 2-acetamido-3-(4-bromophenyl)prop-2-enoate involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors involved in disease pathways. The bromophenyl group can enhance binding affinity to target proteins, while the acetamido group can participate in hydrogen bonding interactions.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-acetamido-3-(4-chlorophenyl)prop-2-enoate
  • Methyl 2-acetamido-3-(4-fluorophenyl)prop-2-enoate
  • Methyl 2-acetamido-3-(4-methylphenyl)prop-2-enoate

Uniqueness

Methyl 2-acetamido-3-(4-bromophenyl)prop-2-enoate is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which can enhance the compound’s interaction with biological targets compared to its chloro, fluoro, or methyl analogs.

Properties

CAS No.

600730-82-3

Molecular Formula

C12H12BrNO3

Molecular Weight

298.13 g/mol

IUPAC Name

methyl 2-acetamido-3-(4-bromophenyl)prop-2-enoate

InChI

InChI=1S/C12H12BrNO3/c1-8(15)14-11(12(16)17-2)7-9-3-5-10(13)6-4-9/h3-7H,1-2H3,(H,14,15)

InChI Key

UDPFLIRRGHZTJO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(=CC1=CC=C(C=C1)Br)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.